L-Propargylglycine L-Propargylglycine L-propargylglycine is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group. It causes the irreversible inactivation of gamma-cystathionase (also known as cystathionine gamma-lyase) and is used as an affinity labeling reagent for gamma-cystathionase and other enzymes. It has a role as an EC 1.4.3.2 (L-amino-acid oxidase) inhibitor, an EC 2.6.1.2 (alanine transaminase) inhibitor and an EC 2.5.1.48 (cystathionine gamma-synthase) inhibitor. It is a non-proteinogenic L-alpha-amino acid and a terminal acetylenic compound. It is a tautomer of a L-propargylglycine zwitterion.
L-Propargylglycine is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 23235-01-0
VCID: VC0533644
InChI: InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1
SMILES: C#CCC(C(=O)O)N
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol

L-Propargylglycine

CAS No.: 23235-01-0

Cat. No.: VC0533644

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-Propargylglycine - 23235-01-0

Specification

Description L-propargylglycine is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group. It causes the irreversible inactivation of gamma-cystathionase (also known as cystathionine gamma-lyase) and is used as an affinity labeling reagent for gamma-cystathionase and other enzymes. It has a role as an EC 1.4.3.2 (L-amino-acid oxidase) inhibitor, an EC 2.6.1.2 (alanine transaminase) inhibitor and an EC 2.5.1.48 (cystathionine gamma-synthase) inhibitor. It is a non-proteinogenic L-alpha-amino acid and a terminal acetylenic compound. It is a tautomer of a L-propargylglycine zwitterion.
L-Propargylglycine is a natural product found in Streptomyces with data available.
CAS No. 23235-01-0
Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
IUPAC Name (2S)-2-aminopent-4-ynoic acid
Standard InChI InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1
Standard InChI Key DGYHPLMPMRKMPD-BYPYZUCNSA-N
Isomeric SMILES C#CC[C@@H](C(=O)O)N
SMILES C#CCC(C(=O)O)N
Canonical SMILES C#CCC(C(=O)O)N
Appearance Solid powder

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